molecular formula C9H11N3O2 B1488454 3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid CAS No. 2098121-26-5

3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid

Cat. No.: B1488454
CAS No.: 2098121-26-5
M. Wt: 193.2 g/mol
InChI Key: QHXKYJDXHCGMSC-UHFFFAOYSA-N
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Description

3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid (CAS# 2098121-26-5) is a heterocyclic compound featuring a partially hydrogenated cinnoline core, which serves as a versatile building block in medicinal chemistry and drug discovery . This compound is of significant interest in the synthesis of novel therapeutic agents, with research indicating that related tetrahydrocinnoline and tetrahydroquinoline derivatives exhibit notable biological activities. Studies on structurally similar compounds have demonstrated potent antibacterial effects, particularly against Staphylococcus aureus , with a proposed mechanism of action that may involve the inhibition of bacterial protein synthesis, analogous to the antibiotic linezolid . Furthermore, in vitro anticancer evaluations of related derivatives on the MCF-7 breast cancer cell line have shown significant cytotoxicity, with some compounds exhibiting IC50 values comparable to or lower than the reference drug doxorubicin, potentially through the induction of apoptosis . The molecular framework of this compound, which incorporates both amino and carboxylic acid functional groups, makes it a valuable and diversifiable intermediate for constructing more complex molecules, such as fused pyrimidine systems, which are often explored for their antimicrobial and anticancer properties . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-8-4-6-3-5(9(13)14)1-2-7(6)11-12-8/h4-5H,1-3H2,(H2,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXKYJDXHCGMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(C=C2CC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid is a compound of interest in medicinal chemistry due to its structural similarities to various bioactive molecules. This article explores its biological activity, focusing on its antibacterial and anticancer properties, alongside relevant research findings and case studies.

3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid has the following chemical structure:

  • Molecular Formula: C₁₁H₁₂N₂O₂
  • Molecular Weight: 204.23 g/mol
  • IUPAC Name: 3-amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid

Antibacterial Activity

Research indicates that derivatives of 3-amino-5,6,7,8-tetrahydrocinnoline exhibit significant antibacterial properties. One notable study highlighted its bacteriostatic effects against Staphylococcus aureus, suggesting a mechanism similar to that of linezolid, an antibiotic that inhibits protein synthesis by binding to the bacterial ribosome .

Table 1: Antibacterial Activity Against Common Pathogens

CompoundTarget PathogenActivity TypeReference
3-Amino-5,6,7,8-tetrahydrocinnolineStaphylococcus aureusBacteriostatic
LinezolidStaphylococcus aureusBacteriostatic

Anticancer Activity

In vitro studies have demonstrated that compounds related to 3-amino-5,6,7,8-tetrahydrocinnoline possess significant anticancer activity. These compounds were tested on the MCF-7 breast cancer cell line using the MTT assay. Results indicated that certain derivatives showed stronger anticancer effects compared to the reference drug doxorubicin (Dox) .

Case Study: Anticancer Effects on MCF-7 Cell Line
A study synthesized several derivatives of 3-amino-5,6,7,8-tetrahydrocinnoline and evaluated their cytotoxicity. The results revealed:

  • Compounds Tested: 7a-d and 8a-d
  • Reference Compound: Doxorubicin
  • Observation: Compounds 7b and 8a exhibited significant cytotoxicity with IC50 values lower than Dox.

Table 2: Cytotoxicity Data Against MCF-7 Cell Line

CompoundIC50 (µM)Comparison to Dox
Doxorubicin0.5Reference
Compound 7b0.3More potent
Compound 8a0.4Comparable

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Protein Synthesis: Similar to linezolid, it may interfere with bacterial ribosomal function.
  • Induction of Apoptosis in Cancer Cells: The anticancer activity may involve triggering apoptotic pathways in tumor cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic Acid
  • Structure: Chloro substituent at position 3 instead of an amino group.
  • Molecular Formula : C₁₀H₁₁ClN₂O₂.
  • Key Data : Available at 95% purity, suggesting its use as a synthetic intermediate in medicinal chemistry .
6-Amino-3-cyclohexene-1-carboxylic Acid
  • Structure: Cyclohexene ring with amino and carboxylic acid groups at positions 6 and 1, respectively.
  • Molecular Formula: C₇H₁₁NO₂.
  • Key Data : Molecular weight = 141.17; isomers (cis/trans) are studied for stereochemical effects in biochemical systems .
  • Comparison: The absence of a nitrogen-rich cinnoline ring reduces aromatic interactions, which may limit applications in π-stacking-dependent processes (e.g., materials science) .
1-Aminocyclobutane[11C]carboxylic Acid
  • Structure: Cyclobutane ring with amino and carboxylic acid groups.
  • Molecular Formula: C₅H₉NO₂.
  • Key Data : Rapid blood clearance (max tissue concentration in 30 min) and low excretion (3.6% in 2 hours); used as a tumor-imaging agent .
  • Comparison: The strained cyclobutane ring confers distinct pharmacokinetics compared to the more flexible tetrahydrocinnoline system .

Functional Analogues

Picloram (3-Amino-5,6-trichloropicolinic Acid)
  • Structure: Picolinic acid derivative with amino and trichloro substituents.
  • Molecular Formula : C₆H₃Cl₃N₂O₂.
  • Key Data : Herbicidal activity via auxin-like effects, similar to 2,4-D but with prolonged soil persistence .
  • Comparison: The trichloro substituents enhance herbicidal potency but introduce environmental persistence concerns, unlike the unsubstituted tetrahydrocinnoline core .
3-Amino-6-chloropicolinic Acid Derivatives
  • Examples: 3-Amino-6-chloropyridine-2-carboxylic acid (similarity score = 1.00), 3-Amino-4,6-dichloropicolinic acid (similarity score = 0.86) .
  • Key Data : High similarity scores suggest shared reactivity profiles, but chloro substituents may dominate electronic effects in substitution reactions.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Findings
3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid C₁₁H₁₃N₃O₂* 237.25* Amino (C3), carboxylic acid (C6) Potential drug intermediate
3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid C₁₀H₁₁ClN₂O₂ 242.66 Chloro (C3), carboxylic acid (C6) Synthetic intermediate (95% purity)
6-Amino-3-cyclohexene-1-carboxylic acid C₇H₁₁NO₂ 141.17 Amino (C6), carboxylic acid (C1) Stereochemical studies
1-Aminocyclobutane[11C]carboxylic acid C₅H₉NO₂ 115.13 Cyclobutane, amino, carboxylic acid Tumor imaging agent
Picloram C₆H₃Cl₃N₂O₂ 241.46 Trichloro, amino, picolinic acid Herbicide (auxin-like activity)

*Estimated based on structural analysis.

Table 2: Similarity Scores of Picolinic Acid Derivatives

Compound Name Similarity Score Key Substituents
3-Amino-6-chloropyridine-2-carboxylic acid 1.00 Chloro (C6), amino (C3)
3-Amino-4,6-dichloropicolinic acid 0.86 Dichloro (C4, C6), amino (C3)
6-Chloro-3-nitropicolinic acid 0.85 Chloro (C6), nitro (C3)

Research Findings and Implications

  • Pharmacological Potential: The amino-carboxylic acid motif in 3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid aligns with tumor-targeting agents like 1-aminocyclobutane[11C]carboxylic acid, though direct evidence is lacking .
  • Agrochemical Relevance : Structural parallels to picloram suggest possible herbicidal applications, but the absence of chloro substituents may reduce potency .
  • Synthetic Utility: Chloro and nitro derivatives (e.g., 3-Chloro-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid) highlight the role of halogenation in tuning reactivity .

Preparation Methods

Oxidation and Hydroxylamine-Mediated Amination of Tetrahydroquinoline Derivatives

One documented approach involves the oxidation of 3-methyl-5,6,7,8-tetrahydroquinoline to the corresponding quinolinone, followed by reaction with hydroxylamine hydrochloride under basic reflux conditions to form an oxime intermediate. Subsequent steps include crystallization and purification to isolate the amino-substituted tetrahydroquinoline derivative.

  • Procedure Highlights:

    • Starting material: 3-methyl-5,6,7,8-tetrahydroquinoline dissolved in glacial acetic acid.
    • Oxidant: 30% hydrogen peroxide.
    • Oxidation product: 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline.
    • Further oxidation with manganese dioxide yields quinolinone.
    • Reaction with hydroxylamine hydrochloride and sodium hydroxide in ethanol-water mixture under reflux for 2 hours.
    • Isolation by crystallization and filtration.
  • Yield and Purity:

    • The oxime product was obtained in high purity (mp 188°C).
    • Elemental analysis confirmed composition consistent with the target compound.

This method demonstrates the utility of oxidative functionalization and hydroxylamine chemistry in installing the amino group on the tetrahydroquinoline scaffold.

Benzyl Protection and Carboxylation of Tetrahydroisoquinoline Derivatives

A more industrially viable and environmentally friendly method involves the synthesis of tetrahydroisoquinoline carboxylic acid derivatives via benzyl protection, lithiation, and carboxylation:

  • Step 1: Benzyl Protection

    • 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is reacted with benzyl bromide in the presence of an organic solvent (e.g., N,N-dimethylformamide) and a base (e.g., potassium carbonate) at 0–10°C.
    • The reaction yields 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline as a stable intermediate.
  • Step 2: Carboxylation

    • The benzyl-protected intermediate is treated with butyl lithium and carbon dioxide in tetrahydrofuran with TMEDA as a ligand at low temperatures (-80 to -60°C).
    • This step introduces the carboxylic acid group at position 6.
    • The product is isolated as the hydrochloride salt.
  • Step 3: Debenzylation

    • Catalytic hydrogenation using palladium on carbon in an acidic organic solvent (e.g., methanol or ethanol) at 50–60°C under 1–2 atm hydrogen pressure removes the benzyl protecting group.
    • The final product, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, is obtained with high purity (>99% by HPLC).
  • Advantages:

    • Stable intermediates facilitate storage and handling.
    • Reduced solid waste compared to triphenylmethyl protection methods.
    • Lower cost due to recyclable catalysts and less expensive reagents.
    • Environmentally friendly with fewer byproducts.

This method, while reported for a closely related tetrahydroisoquinoline derivative, provides a robust framework adaptable for the synthesis of 3-amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid by analogous protection, lithiation, and functionalization strategies.

Comparative Analysis of Preparation Methods

Aspect Oxidation & Hydroxylamine Method Benzyl Protection & Carboxylation Method
Starting Material 3-methyl-5,6,7,8-tetrahydroquinoline 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Key Reactions Oxidation, hydroxylamine reaction Benzyl protection, lithiation, carboxylation, hydrogenation
Reaction Conditions Reflux in ethanol-water, room temperature oxidation Low temperature lithiation (-80°C), catalytic hydrogenation
Intermediates Stability Moderate High
Environmental Impact Moderate due to oxidants and solvents Lower solid waste, recyclable catalyst
Product Purity High (confirmed by melting point and elemental analysis) Very high (>99% by HPLC)
Industrial Suitability Limited by oxidation step complexity Suitable for scale-up due to stable intermediates

Summary of Research Findings

  • The oxidation of tetrahydroquinoline derivatives followed by hydroxylamine treatment is a classical approach to introduce the amino group but may involve multiple purification steps and moderate intermediate stability.

  • The benzyl protection strategy combined with organolithium-mediated carboxylation and catalytic debenzylation offers a more efficient, scalable, and environmentally benign route, yielding high-purity carboxylic acid derivatives.

  • The choice of protecting groups and reaction conditions critically affects the stability of intermediates, waste generation, and overall cost.

  • Catalytic hydrogenation with palladium on carbon under mild conditions is effective for debenzylation without degrading sensitive functional groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid, and what critical parameters influence yield?

  • Methodology : A common approach involves coupling reactions between cinnoline precursors and amino-carboxylic acid derivatives. For example, ethanolic NaHCO₃ at 70–80°C facilitates nucleophilic substitution or amidation, as seen in analogous quinoline-carboxylic acid syntheses . Key parameters include solvent polarity (e.g., ethanol/water mixtures), reaction temperature (optimized to avoid side reactions), and stoichiometric ratios of reactants. Catalysts like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) may enhance coupling efficiency .
  • Data Note : Yields often range from 40–70%, with impurities arising from incomplete cyclization or oxidation byproducts.

Q. How can researchers confirm the structural identity and purity of 3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon backbone integrity. Aromatic protons in the cinnoline ring appear at δ 7.5–8.5 ppm, while the carboxylic acid proton is typically deshielded (δ 12–14 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₁N₃O₂: 218.0926 Da) .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (≥95% purity) identifies impurities, such as unreacted intermediates .
    • Caution : Commercial suppliers may not provide analytical data, necessitating in-house validation .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Stability Profile :

  • Hydrolysis Risk : The carboxylic acid group is prone to esterification or decarboxylation in humid environments. Store in anhydrous conditions (e.g., desiccator with silica gel) .
  • Photodegradation : Cinnoline derivatives are light-sensitive. Use amber vials and avoid prolonged UV exposure .
  • Temperature : Long-term storage at –20°C minimizes thermal degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of derivatives (e.g., fluorinated analogs)?

  • Strategy :

  • Design of Experiments (DoE) : Systematic variation of solvents (e.g., DMF vs. THF), bases (e.g., TEA vs. NaHCO₃), and temperatures identifies optimal conditions for regioselective functionalization .
  • Catalysis : Transition-metal catalysts (e.g., Pd/Cu) enable selective C–H activation at the 5- or 8-position of the cinnoline core .
    • Case Study : Fluorination at the 3-position via electrophilic substitution (using Selectfluor®) achieved 85% selectivity in a THF/water system at 50°C .

Q. What computational methods are employed to predict the compound’s reactivity and biological interactions?

  • In Silico Tools :

  • Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulates binding to target proteins (e.g., kinases) using software like AutoDock Vina. The carboxylic acid group often participates in hydrogen bonding with active-site residues .
    • Validation : Experimental IC₅₀ values correlate with docking scores (R² > 0.8 in kinase inhibition assays) .

Q. What advanced analytical techniques resolve conflicting data in impurity profiling (e.g., isomer discrimination)?

  • Hyphenated Techniques :

  • LC-MS/MS : Differentiates isomers via fragmentation patterns (e.g., m/z 218 → 174 for decarboxylation) .
  • Ion Mobility Spectrometry (IMS) : Separates co-eluting impurities based on collision cross-sectional differences .
    • Derivatization : Use of 2,4-dinitrophenylhydrazine (DNPH) or Girard’s reagent T enhances MS detectability of trace aldehydes or ketones .

Data Contradiction Analysis

  • Purity Discrepancies : Disparities between supplier-reported purity (e.g., 95% by TLC) and in-house HPLC results (e.g., 88%) may arise from differing detection limits or matrix effects. Validate with orthogonal methods (e.g., NMR integration) .
  • Stereochemical Ambiguity : Chiral HPLC or X-ray crystallography resolves racemization in derivatives, particularly for amino-substituted analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid
Reactant of Route 2
3-Amino-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid

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